molecular formula C28H40FNO6 B10779729 (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate

Cat. No.: B10779729
M. Wt: 505.6 g/mol
InChI Key: QIOJSKJMCPAOBC-XYWKZLDCSA-N
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Description

CHEMBL526566 is a bioactive compound listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. This compound is of interest to researchers in the fields of chemistry, biology, and medicine due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHEMBL526566 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents, which provide step-by-step procedures for the preparation of this compound .

Industrial Production Methods: Industrial production of CHEMBL526566 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: CHEMBL526566 can undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

CHEMBL526566 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in chemical assays and studies of reaction mechanisms.

    Biology: Investigated for its effects on biological pathways and cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of CHEMBL526566 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects. The exact molecular targets and pathways involved are typically identified through experimental studies and computational modeling .

Comparison with Similar Compounds

  • CHEMBL123456
  • CHEMBL654321
  • CHEMBL789012

Comparison: CHEMBL526566 is unique in its specific molecular structure and bioactivity profile. Compared to similar compounds, it may exhibit different potency, selectivity, and therapeutic effects. These differences can be attributed to variations in molecular interactions and binding affinities with target proteins .

Properties

Molecular Formula

C28H40FNO6

Molecular Weight

505.6 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] N-(2,2-dimethylpropyl)carbamate

InChI

InChI=1S/C28H40FNO6/c1-16-11-20-19-8-7-17-12-18(32)9-10-25(17,5)27(19,29)21(33)13-26(20,6)28(16,22(34)14-31)36-23(35)30-15-24(2,3)4/h9-10,12,16,19-21,31,33H,7-8,11,13-15H2,1-6H3,(H,30,35)/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1

InChI Key

QIOJSKJMCPAOBC-XYWKZLDCSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)NCC(C)(C)C)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)NCC(C)(C)C)C)O)F)C

Origin of Product

United States

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